![molecular formula C11H9ClN2O B13133572 (6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
(6-Chloro-[2,3'-bipyridin]-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methanol group at the 5th position of the bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol typically involves the chlorination of bipyridine followed by the introduction of the methanol group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination of pyridine derivatives using phosphoryl chloride at elevated temperatures .
Industrial Production Methods
Industrial production of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol may involve large-scale chlorination processes followed by purification steps to isolate the desired compound. The use of continuous flow systems and advanced catalytic processes can enhance the efficiency and yield of the production .
化学反応の分析
Types of Reactions
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated bipyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-[2,3’-bipyridin]-5-carboxylic acid.
Reduction: Formation of 6-hydro-[2,3’-bipyridin]-5-yl)methanol.
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
科学的研究の応用
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes
作用機序
The mechanism of action of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets. The chlorine and methanol groups contribute to its binding affinity and reactivity. It can act as a ligand, forming coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Chloro-3-nitropyridine: Another chlorinated pyridine derivative with different functional groups.
Pyridine and Pyrrole: Basic heterocyclic compounds with similar aromatic properties.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with structural similarities to bipyridines.
Uniqueness
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
(2-chloro-6-pyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(7-15)3-4-10(14-11)8-2-1-5-13-6-8/h1-6,15H,7H2 |
InChIキー |
DMUINHSPAMLLCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


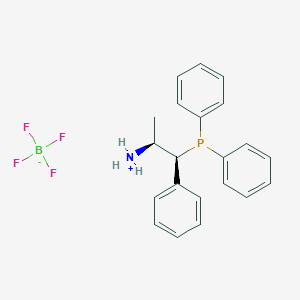
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
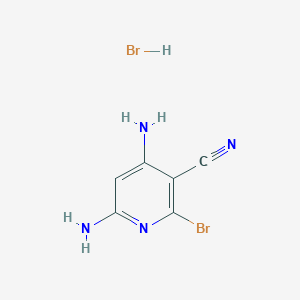
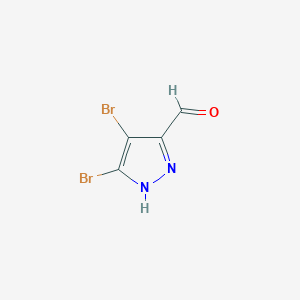



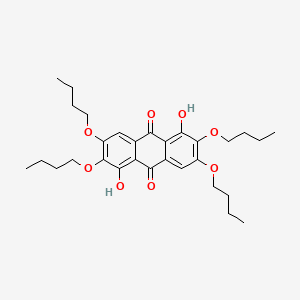
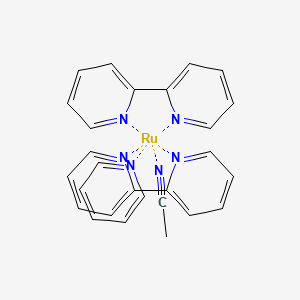




![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
